2-(furan-2-yl)ethyl methanesulfonate
Overview
Description
2-(Furan-2-yl)ethyl methanesulfonate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(furan-2-yl)ethyl methanesulfonate typically involves the reaction of 2-(furan-2-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2-(furan-2-yl)ethanol+methanesulfonyl chloride→2-(furan-2-yl)ethyl methanesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(furan-2-yl)ethyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives with different functional groups.
Reduction: The compound can be reduced to form 2-(furan-2-yl)ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include furan-2-carboxylic acid and other oxidized furan derivatives.
Reduction: The primary product is 2-(furan-2-yl)ethanol.
Scientific Research Applications
2-(furan-2-yl)ethyl methanesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those with antimicrobial and anticancer properties.
Organic Synthesis: The compound serves as a versatile building block for the synthesis of more complex molecules.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(furan-2-yl)ethyl methanesulfonate largely depends on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The methanesulfonate group can facilitate the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(furan-2-yl)ethanol: A precursor in the synthesis of 2-(furan-2-yl)ethyl methanesulfonate.
Furan-2-carboxylic acid: An oxidized derivative of furan with different chemical properties.
2-(furan-2-yl)ethyl acetate: Another ester derivative of 2-(furan-2-yl)ethanol with distinct reactivity.
Uniqueness
This compound is unique due to the presence of the methanesulfonate group, which makes it a good leaving group in nucleophilic substitution reactions. This property is not shared by all furan derivatives, making it particularly useful in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-(furan-2-yl)ethyl methanesulfonate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4S/c1-12(8,9)11-6-4-7-3-2-5-10-7/h2-3,5H,4,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VACFJSQUJDDRNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCCC1=CC=CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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